5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C6H4ClF3N2O2 . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The suitable reaction conditions were found as follows: The condensation reaction was carried out at 4045℃ for 5 h .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is represented by the SMILES stringCn1nc(c(C(O)=O)c1Cl)C(F)(F)F
. The InChI key for this compound is IKGVBNQPAJOSFP-UHFFFAOYSA-N
. Chemical Reactions Analysis
Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
The empirical formula of 5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is C6H4ClF3N2O2 . It has a molecular weight of 228.56 .Scientific Research Applications
Synthesis of Disubstituted Pyrimidines
Pyrazole derivatives participate in the synthesis of various disubstituted pyrimidines, which are important in pharmaceutical chemistry for their potential therapeutic properties .
Copper-Catalyzed N-Arylation
Compounds like 3-(Trifluoromethyl)pyrazole are used in copper-catalyzed N-arylation processes, which are key steps in the synthesis of complex organic molecules .
Biological Properties
Pyrazole scaffolds exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Cell Proliferation and Apoptosis
Trifluoromethyl groups are found in molecules involved in cell proliferation and apoptosis. They play a role in various cellular processes including motility, cell invasion, and glucose metabolism .
Synthesis of Pyrazole Derivatives
Recent advances in chemistry have reported the synthesis of pyrazole derivatives that contain trifluoromethyl groups, indicating potential applications in creating new chemical entities .
Agriculture and Herbicides
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are key intermediates in the synthesis of certain herbicides like fluazifop .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O2/c6-3-1(4(12)13)2(10-11-3)5(7,8)9/h(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDKMOJOJMBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.